Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-
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Overview
Description
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- is a chemical compound with the molecular formula C15H16O2 and a molecular weight of 228.2863 g/mol . It is also known by several other names, including Phenol, 4,4’-isopropylidenedi-, p,p’-Isopropylidenebisphenol, and Bisphenol A . This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- typically involves the condensation of phenol with acetone in the presence of an acid catalyst . The reaction conditions include maintaining a temperature range of 60-70°C and using a strong acid such as hydrochloric acid or sulfuric acid as the catalyst . Industrial production methods often involve continuous processes with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, mimicking the action of natural hormones and disrupting normal hormonal functions . This interaction can lead to altered gene expression and cellular responses, contributing to its endocrine-disrupting effects .
Comparison with Similar Compounds
Phenol, 4,4’-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis- is often compared with other similar compounds, such as:
Bisphenol S (BPS): Similar in structure but with a sulfone group instead of an isopropylidene group.
Bisphenol F (BPF): Contains a methylene bridge instead of an isopropylidene bridge.
Bisphenol AF (BPAF): Has a fluorinated isopropylidene group.
These compounds share similar chemical properties but differ in their specific applications and potential health effects .
Properties
CAS No. |
163748-41-2 |
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Molecular Formula |
C22H28O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
4-[5-(4-hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol |
InChI |
InChI=1S/C22H28O2/c1-15(2)20-12-13-22(3,17-6-10-19(24)11-7-17)14-21(20)16-4-8-18(23)9-5-16/h4-11,15,20-21,23-24H,12-14H2,1-3H3 |
InChI Key |
IFXCFXBIEFACDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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